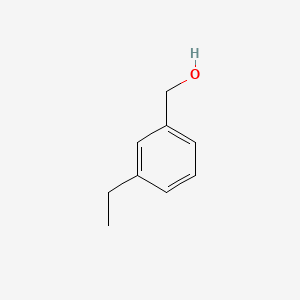

(3-Ethylphenyl)methanol

Descripción general

Descripción

“(3-Ethylphenyl)methanol” is a natural product found in Cedronella canariensis . It has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI codeInChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 . The compound has a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 136.19 g/mol, an XLogP3 of 2, a topological polar surface area of 20.2 Ų, and a complexity of 90.7 . It is also worth noting that the compound has a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación

Methanol in Lipid Dynamics

Methanol is used as a solubilizing agent to study transmembrane proteins/peptides in biological and synthetic membranes. Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, especially in the context of 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, which are crucial for understanding cell survival and protein reconstitution in biomembranes and proteolipid studies (Nguyen et al., 2019).

Methanol in Chemical Synthesis

Wu et al. (2012) explored methanol's role in chemical synthesis, specifically its conversion from ethylene glycol (derived from biomass or fossil fuels) to methanol using a Pd/Fe2O3 co-precipitated catalyst. This process opens up possibilities for diversifying natural resources for energy-starved countries (Wu et al., 2012).

Methanol in Organic Chemistry

In the field of organic chemistry, Moran et al. (2011) reported a novel process where methanol, using an iridium catalyst, engages in direct C–C coupling with allenes. This process is significant as it represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).

Methanol in Biological Conversion

Whitaker et al. (2017) focused on engineering methylotrophic Escherichia coli to convert methanol into metabolites. This research is pivotal for using methanol as a substrate in the biological production of chemicals and fuels (Whitaker et al., 2017).

Methanol in Agriculture

Rajala et al. (1998) investigated the potential use of methanol in enhancing the growth and yield of C3 crops. However, their findings indicated that methanol did not significantly affect growth and yield in the crop species examined (Rajala et al., 1998).

Methanol in Bio-diesel and Bio-lubricant Synthesis

Bokade and Yadav (2007) explored the use of methanol in the synthesis of bio-diesel and bio-lubricants by transesterification of vegetable oil. This research contributes to the development of sustainable energy sources (Bokade & Yadav, 2007).

Mecanismo De Acción

Target of Action

(3-Ethylphenyl)methanol is a type of ether compound . Ethers are generally synthesized through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . The primary targets of this compound are therefore the alkoxide ions and alkyl halides or tosylates involved in this reaction .

Mode of Action

The mode of action of this compound involves its interaction with its targets through the Williamson ether synthesis . In this process, the alkoxide ion, which is normally prepared by the reaction of an alcohol with a strong base, reacts with a primary alkyl halide or tosylate in an S N 2 reaction . This leads to the formation of the ether compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of ethers . The Williamson ether synthesis, which is the main pathway for the formation of ethers, is affected by the presence of this compound . The downstream effects of this include the production of ethers, which have various applications in the chemical industry .

Pharmacokinetics

They are typically absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of ethers can be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .

Result of Action

The result of the action of this compound is the formation of an ether compound . Ethers have a wide range of applications in the chemical industry, including as solvents, intermediates in organic synthesis, and in the production of pharmaceuticals and plastics .

Action Environment

The action of this compound, like other ethers, can be influenced by environmental factors. For instance, the presence of strong bases is necessary for the Williamson ether synthesis . Additionally, the stability and efficacy of ethers can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

(3-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXKSUUBAYVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968764 | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53957-34-9 | |

| Record name | Benzenemethanol, ar-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

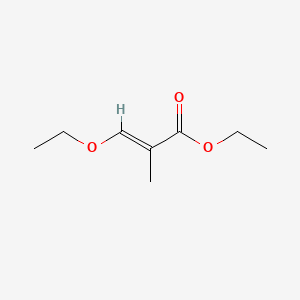

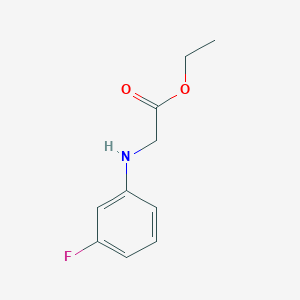

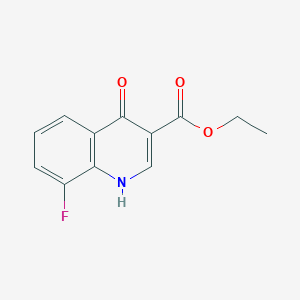

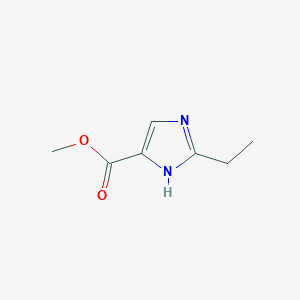

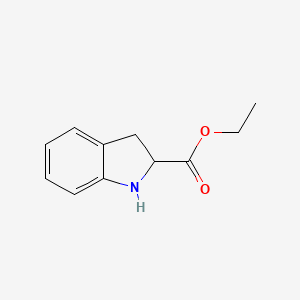

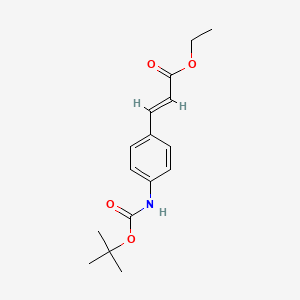

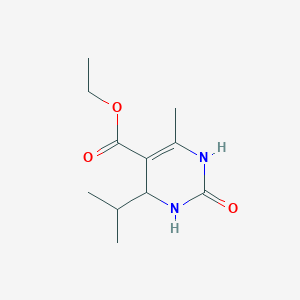

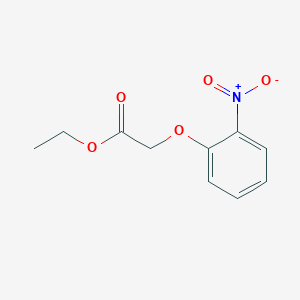

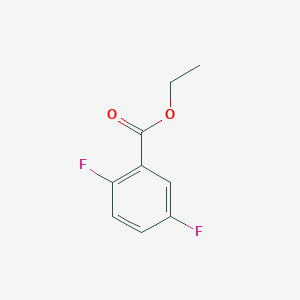

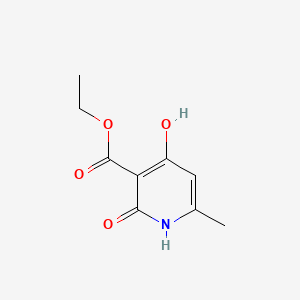

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)

![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)

![3-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B3021287.png)